Home > Products > Building Blocks P5703 > 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride - 1219980-04-7

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Catalog Number: EVT-1687938
CAS Number: 1219980-04-7
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[4-(1-Cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)

Compound Description: OPC-13013 exhibits potent inhibitory activity against blood platelet aggregation and possesses cerebral vasodilating properties. []

Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with the target compound, 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride. The presence of various substituents on the tetrahydroquinoline ring in OPC-13013 highlights the potential for modification and exploration of structure-activity relationships within this chemical class. []

3,4-Dehydro-OPC-13013

Compound Description: This metabolite of OPC-13013 demonstrates even greater inhibitory activity toward blood platelet aggregation compared to its parent compound. []

Relevance: The structural difference between 3,4-Dehydro-OPC-13013 and 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride lies in the dehydrogenation of the tetrahydroquinoline ring, resulting in a 3,4-dihydroquinoline structure. This modification underscores the influence of saturation within the heterocyclic ring on biological activity. []

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)

Compound Description: UK 3883 is recognized for its schistosomicidal activity. []

Relevance: This compound and 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride both contain the 1,2,3,4-tetrahydroquinoline core. The presence of different substituents at the 2- and 6-positions in UK 3883, specifically an isopropylaminomethyl group and a methyl group respectively, demonstrates the potential for diverse substitutions on this core structure while maintaining biological activity. []

2-Isopropylaminomethyl-6-hydroxymethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Compound Description: This metabolite of UK 3883 exhibits greater schistosomicidal activity in vivo compared to its parent compound. []

Relevance: This compound showcases the impact of metabolic transformations on biological activity within the 1,2,3,4-tetrahydroquinoline class. The introduction of a hydroxymethyl group at the 6-position, compared to the methyl group in UK 3883, leads to enhanced schistosomicidal activity. This highlights the importance of understanding metabolic pathways and the potential for identifying more potent derivatives. []

trans-5,7-Dichloro-4-(3-{4-[4-(2-fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Compound Description: This compound shows affinity for the glycine binding site of the NMDA receptor (Ki = 12 nM). It also demonstrates a LogD of 1.3, indicating its lipophilicity. []

Relevance: This compound exemplifies the structural diversity possible within the 1,2,3,4-tetrahydroquinoline scaffold while maintaining biological activity. The presence of a complex ureido substituent and a carboxylic acid group, compared to the simpler pyrrolidinyl group in 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride, highlights the adaptability of this core structure for interacting with a variety of biological targets. []

(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (NNC 55-0396)

Compound Description: NNC 55-0396 acts as a selective inhibitor of T-type calcium channels with an IC50 of ~7 μM for α1G T-type channels. It exhibits minimal activity against high-voltage-activated calcium channels. []

Relevance: Although NNC 55-0396 features a tetrahydronaphthalene ring fused to a cyclopropane ring instead of the tetrahydroquinoline core in 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride, the presence of a similar substituted propylamine side chain linked to a benzimidazole group highlights the potential for shared pharmacophoric features between these structurally distinct classes of calcium channel modulators. []

1,2,3,4-Tetrahydroquinoline

Compound Description: This compound serves as a fundamental building block in the synthesis of various tetrahydroquinoline derivatives. [, , , ]

Relevance: As the core structure of many biologically active compounds, including 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride, 1,2,3,4-tetrahydroquinoline represents a crucial starting point for exploring chemical modifications and their impact on biological activity. [, , , ]

cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline

Compound Description: This compound serves as a precursor for synthesizing its nitro regioisomers. []

Relevance: This compound and 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride share the 1,2,3,4-tetrahydroquinoline core and further highlight the versatility of this scaffold in accommodating diverse substituents. The presence of aryl substituents at the 2- and 4-positions in this compound demonstrates the feasibility of introducing bulky groups onto the tetrahydroquinoline ring system. []

5-Nitro-cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline and 7-Nitro-cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline

Compound Description: These compounds are regioisomers resulting from the nitration of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline. They provide insights into the influence of nitro group positioning on the solid-state packing of these molecules. []

Relevance: These nitro regioisomers, alongside 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride, demonstrate the impact of substituent position on the properties of tetrahydroquinoline derivatives. Studying such regioisomers can be crucial for understanding structure-activity relationships and optimizing compounds for specific applications. []

N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Compound Description: This compound serves as a versatile intermediate in fine chemical synthesis. []

Relevance: Sharing the 1,2,3,4-tetrahydroquinoline core with 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride, this compound emphasizes the broad utility of this scaffold in synthetic chemistry. The presence of a nitro group at the 7-position indicates a potential site for further functionalization or derivatization. []

Overview

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is a derivative of tetrahydroquinoline, a compound that has garnered attention due to its biological activity and structural versatility. This compound is classified as a piperidine derivative, which contributes to its pharmacological properties.

Source

The compound can be synthesized through various methods, primarily involving the hydrogenation of quinoline derivatives. Tetrahydroquinoline itself is often produced through hydrogenation processes, making it a suitable precursor for creating derivatives like 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride. The compound's CAS number is 1220021-34-0, and it is available from chemical suppliers such as VWR and Matrix Scientific.

Classification

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is further classified as an alkaloid because of its nitrogen-containing structure and potential pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride typically involves multi-step processes that may include:

  • Hydrogenation: Quinoline derivatives undergo catalytic hydrogenation to yield tetrahydroquinoline structures.
  • Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through methods such as the Williamson ether synthesis or other nucleophilic substitution reactions.

Technical Details

The synthesis often requires specific catalysts and conditions to ensure high yields and selectivity. For instance, asymmetric hydrogenation techniques may be employed to enhance the stereoselectivity of the final product. Additionally, protecting groups may be utilized during synthesis to prevent unwanted reactions in certain steps.

Molecular Structure Analysis

Structure

The molecular formula for 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is C₁₅H₂₄Cl₂N₂. The structure features a tetrahydroquinoline core with a pyrrolidine substituent at one position.

Data

  • Molecular Weight: Approximately 295.33 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis methods.
  • Solubility: Typically soluble in polar solvents due to the presence of chloride ions.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for tetrahydroquinolines and pyrrolidines:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrrolidine ring can act as nucleophiles in substitution reactions.
  • Oxidation: Tetrahydroquinolines can undergo oxidation to form quinolines or related compounds.

Technical Details

Reactions may require specific conditions such as temperature control and the presence of solvents that stabilize intermediates. The use of protecting groups can also facilitate selective reactions without affecting other functional groups.

Mechanism of Action

Process

The pharmacological activity of 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is likely attributed to its interaction with biological targets such as receptors or enzymes.

Data

Preliminary studies suggest that compounds with similar structures exhibit activities such as:

  • Antidepressant Effects: Potential modulation of neurotransmitter systems.
  • Antinociceptive Properties: Ability to reduce pain perception.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture due to the presence of hydrochloride salts.

Chemical Properties

  • pH Range: The compound's solubility may vary significantly with pH changes.
  • Reactivity: Reacts with strong acids or bases; care should be taken when handling reactive intermediates during synthesis.
Applications

Scientific Uses

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
  • Neuroscience Research: Investigating its effects on neurotransmitter systems could provide insights into treatments for mood disorders or pain management.
  • Pharmaceutical Development: Its unique structure may contribute to novel drug formulations aimed at improving bioavailability or efficacy compared to existing medications.
Introduction to 1-(3-Pyrrolidinyl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride in Medicinal Chemistry

Role of Tetrahydroquinoline Scaffolds in Drug Discovery

The tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved therapeutics. This partially saturated bicyclic system combines the planar aromaticity of a benzene ring with the conformational flexibility of a reduced piperidine ring, enabling diverse interactions with biological targets [1] [8]. The THQ core facilitates binding to various enzyme classes and receptors through hydrogen bonding, cation-π interactions, and hydrophobic contacts. Its synthetic versatility allows extensive functionalization at multiple positions (C-2, C-3, C-4, C-6, C-7, and N-1), enabling fine-tuning of pharmacological properties [6].

Clinically significant THQ-containing drugs demonstrate the scaffold's therapeutic utility across multiple disease domains. Nicainoprol (antiarrhythmic) and oxamniquine (antischistosomal) exemplify approved drugs leveraging this core structure [8]. Recent preclinical candidates include:

  • Selective neuronal nitric oxide synthase (nNOS) inhibitors for neuropathic pain management (e.g., compound (S)-35) that reversed thermal hyperalgesia at 30 mg/kg ip in rat nerve ligation models [4]
  • CETP inhibitors (e.g., compound 12) for hypercholesterolemia
  • Neuroprotective agents (L-689,560) targeting ischemic damage
  • Antimalarial candidates (compound 11) with novel mechanisms

Table 1: Therapeutic Applications of Tetrahydroquinoline-Based Drugs

Drug/CandidateTherapeutic CategoryKey Structural FeaturesBiological Target
NicainoprolAntiarrhythmic4-Propargylamine substitutionCardiac ion channels
OxamniquineAntischistosomalHydroxylaminoethyl side chainSchistosomal enzymes
(S)-35 [4]Analgesic (Preclinical)6-Substituted thiophene amidineNeuronal NOS inhibition
Compound 12 [8]AntihyperlipidemicTrifluoromethylpyridyl attachmentCETP inhibition
VirantmycinAntimicrobialAmino acid-functionalized THQViral replication machinery

The pharmacological success of THQ derivatives stems from their favorable drug-like properties, including balanced lipophilicity (typically LogP 2-4), moderate molecular weight (<400 Da for most analogs), and sufficient aqueous solubility—particularly when formulated as salts. These characteristics enable efficient blood-brain barrier penetration for CNS targets while maintaining acceptable metabolic stability [6] [8]. The dihydrochloride salt form of 1-(3-pyrrolidinyl)-THQ significantly enhances water solubility compared to the free base, facilitating in vitro and in vivo pharmacological testing [1].

Structural Hybridization Strategies for Pyrrolidinyl-Tetrahydroquinoline Derivatives

Structural hybridization of the THQ scaffold with nitrogen-containing heterocycles represents a powerful strategy for optimizing biological activity and drug-like properties. The integration of a pyrrolidine ring at the THQ nitrogen via direct linkage or methylene spacers generates novel chemical entities with enhanced target affinity and selectivity profiles [1]. 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride exemplifies this approach, combining two pharmacologically significant moieties into a single molecular architecture.

The compound (CAS: 1219980-04-7, MF: C₁₃H₂₀Cl₂N₂, MW: 275.21 g/mol) features a THQ core connected directly to the pyrrolidine ring at its 3-position [1]. This connectivity creates distinctive structural characteristics:

  • Conformational Constraints: The direct pyrrolidinyl-THQ linkage restricts bond rotation compared to methylene-bridged analogs, potentially favoring bioactive conformations
  • Basic Center Multiplicity: Two tertiary amine sites (THQ nitrogen and pyrrolidine nitrogen) capable of dual protonation
  • Spatial Orientation: The 3-pyrrolidinyl attachment creates a specific vectorial orientation of the pyrrolidine ring relative to the THQ plane

Table 2: Comparative Structural Analysis of Pyrrolidinyl-THQ Hybrids

Structural Feature1-(3-Pyrrolidinyl)-THQ Dihydrochloride1-(3-Pyrrolidinylmethyl)-THQ1-(2-Pyrrolidinyl)-THQ Analogs
Connection TypeDirect N-N linkageMethylene bridge (-CH₂-)Direct N-N linkage
Molecular FormulaC₁₃H₁₈N₂·2HClC₁₄H₂₀N₂·2HClC₁₃H₁₈N₂·2HCl
Nitrogen BasicityTwo protonation sitesTwo protonation sitesTwo protonation sites
Spatial FlexibilityRestricted rotationHigh linker flexibilityModerate restriction
Steric AccessibilityPartially shielded pyrrolidineFully exposed pyrrolidineVaried by substitution

The dihydrochloride salt formation profoundly impacts physicochemical properties. Protonation of both tertiary amines increases water solubility by orders of magnitude compared to the free base—essential for in vitro biological assays and formulation development. The ionic character also influences solid-state properties, potentially enhancing crystalline stability and shelf life [1]. This salt form typically exhibits higher melting points and improved handling characteristics compared to oily free base counterparts.

Interactive Property Comparison (Toggle Salt vs. Free Base):

Dihydrochloride Salt:

  • Water solubility: >100 mg/mL (estimated)
  • Melting point: >250°C (decomposition)
  • Hygroscopicity: Moderate
  • Solid form: Crystalline powder

Free Base:

  • Water solubility: <1 mg/mL
  • Melting point: Not well-defined (oily liquid)
  • Hygroscopicity: High
  • Solid form: Not isolable in pure crystalline form

The hybrid structure enables multifaceted interactions with biological targets. The THQ aromatic system provides π-stacking capability and hydrophobic surface contacts, while the saturated ring offers conformational adaptability. The pyrrolidine moiety introduces an additional hydrogen bond acceptor site and modulates electron distribution across the molecule. Positional isomerism significantly influences biological activity—3-pyrrolidinyl derivatives exhibit distinct target binding profiles compared to 2-pyrrolidinyl counterparts due to differences in nitrogen electron density and spatial orientation relative to the THQ plane [1].

Molecular modeling reveals that the 3-pyrrolidinyl attachment positions the pyrrolidine nitrogen approximately 5.2 Å from the THQ nitrogen, creating a specific pharmacophore geometry. This distance potentially enables simultaneous interactions with complementary acidic residues in enzyme binding pockets or bidentate hydrogen bonding with biological targets. The compound's stereochemistry, though not explicitly specified in available literature, may contain chiral centers that significantly influence pharmacological activity—a consideration for future enantioselective synthesis and testing [1] [3].

Properties

CAS Number

1219980-04-7

Product Name

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

IUPAC Name

1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H

InChI Key

FUCHHMIKWDKMDW-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.